molecular formula C12H26N2O B1462265 N-(1-methoxypropan-2-yl)-1-propylpiperidin-4-amine CAS No. 864423-84-7

N-(1-methoxypropan-2-yl)-1-propylpiperidin-4-amine

Cat. No.: B1462265
CAS No.: 864423-84-7
M. Wt: 214.35 g/mol
InChI Key: NSXIIDDYXDGIDB-UHFFFAOYSA-N
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Description

N-(1-methoxypropan-2-yl)-1-propylpiperidin-4-amine is a synthetic organic compound belonging to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a propyl group and a methoxypropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxypropan-2-yl)-1-propylpiperidin-4-amine typically involves the reaction of 1-propylpiperidin-4-amine with 1-methoxypropan-2-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as distillation, crystallization, or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxypropan-2-yl)-1-propylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The piperidine ring can be reduced to form secondary amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-(1-methoxypropan-2-yl)-1-propylpiperidin-4-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including interactions with various receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-methoxypropan-2-yl)-1-propylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxypropan-2-yl group may enhance the compound’s ability to cross biological membranes, allowing it to reach its target sites more effectively. The piperidine ring can interact with various binding sites, modulating the activity of the target proteins and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-2-amine
  • 1-((1-(1-methoxypropan-2-yl)oxy)propan-2-yl)oxy)propan-2-ol

Uniqueness

N-(1-methoxypropan-2-yl)-1-propylpiperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(1-methoxypropan-2-yl)-1-propylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O/c1-4-7-14-8-5-12(6-9-14)13-11(2)10-15-3/h11-13H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXIIDDYXDGIDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(C)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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